1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one
Description
This compound features a 1-methylpyrrole moiety linked via an ethanone bridge to a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group. Such hybrid structures are common in medicinal chemistry, where heterocyclic frameworks are leveraged for their bioactivity and pharmacokinetic properties.
Properties
Molecular Formula |
C10H11N3OS3 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C10H11N3OS3/c1-13-5-3-4-7(13)8(14)6-16-10-12-11-9(15-2)17-10/h3-5H,6H2,1-2H3 |
InChI Key |
XWFICCKKUVIMKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)CSC2=NN=C(S2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thioamide and a suitable diazotizing agent.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage through a nucleophilic substitution reaction, where the thiadiazole ring is attached to the pyrrole ring via a sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Sulfur-Based Substitution Reactions
The methylsulfanyl (-SMe) and sulfanyl (-S-) groups in the thiadiazole ring participate in nucleophilic substitution reactions. These groups can be replaced under controlled conditions:
These reactions are critical for modifying electronic properties and enhancing biological interactions .
Cycloaddition and Heterocycle Formation
The thiadiazole ring participates in domino cycloadditions, as observed in analogous systems:
-
Domino 1,3-dipolar cycloaddition with nitrile imines produces pyrazole-thiadiazole hybrids (e.g., N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines) .
-
Grinding-assisted cyclodehydration with thioglycolic acid and thiosemicarbazide yields fused thiazolo-thiadiazoles under H₂SO₄ catalysis .
Functionalization of the Pyrrole Ring
The 1-methylpyrrole subunit undergoes electrophilic substitution, primarily at the α-positions:
-
Condensation reactions with aldehydes (e.g., indole-3-carboxaldehydes) form Schiff bases under acidic conditions (AcOH/H₂SO₄) .
-
Acetylation at the pyrrole nitrogen is sterically hindered due to the methyl group but can occur under vigorous acylating agents .
Ketone Reactivity
The ethanone group participates in classical ketone reactions:
-
Nucleophilic additions (e.g., Grignard reagents) are feasible but require deprotonation of the pyrrole NH, which is blocked by the methyl group .
-
Reduction to secondary alcohols (e.g., using NaBH₄) has not been explicitly documented but is theoretically viable.
Reaction Optimization Parameters
Key variables influencing reaction outcomes include:
Mechanistic Insights
-
Thiadiazole ring activation : The electron-deficient thiadiazole facilitates nucleophilic attacks at C-2 and C-5 positions .
-
Steric effects : The 1-methylpyrrole group limits reactivity at the pyrrole β-position, directing substitutions to the thiadiazole ring .
This compound’s versatility in forming pharmacologically relevant hybrids underscores its importance in medicinal chemistry and materials science .
Scientific Research Applications
1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cell signaling pathways.
Comparison with Similar Compounds
Compound A : 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS: 848225-28-5)
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 309.4 g/mol
- Key Features : Acetyl and dimethyl groups on the pyrrole ring; methyl substituent on the thiadiazole.
- Solubility : 43.6 µg/mL at pH 7.4 .
- The dimethyl groups on the pyrrole may introduce steric hindrance, affecting binding interactions.
Compound B : 4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (4a)
- Synthesis: Derived from 2-amino-5-phenyl-1,3,4-thiadiazole and 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
- Key Features: Phenyl substituent on thiadiazole; lacks the ethanone bridge.
- Comparison: The absence of the ethanone linker simplifies the structure but may limit conformational flexibility.
Analogues with Heterocyclic Variations
Compound C : 1-(Azepan-1-yl)-2-({4-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one
Compound D : 1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
- Molecular Formula : C₂₀H₁₂ClF₃N₄O₂S₂
- Molecular Weight : 496.91 g/mol
- Key Features : Oxadiazole replaces thiadiazole; includes pyridinyl and trifluoromethyl groups .
- The trifluoromethyl group enhances metabolic stability and lipophilicity, though the higher molecular weight may limit bioavailability.
Data Table: Key Properties of Target Compound and Analogues
Biological Activity
The compound 1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₉H₉N₃OS₂
- Molecular Weight : 225.31 g/mol
The structure includes a pyrrole ring and a thiadiazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties . In various studies, compounds containing a thiadiazole ring have shown significant activity against bacteria and fungi. For instance:
- A study found that similar thiadiazole compounds exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 0.78 to 3.125 μg/mL .
- The compound's structural features enhance its interaction with microbial enzymes, contributing to its effectiveness as an antimicrobial agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. In particular:
- A series of 1,3,4-thiadiazole compounds demonstrated significant anti-inflammatory activity, with some compounds showing inhibition comparable to standard anti-inflammatory drugs like indomethacin .
- The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Properties
The anticancer activity of thiadiazole derivatives is well-documented:
- Compounds similar to the one have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Specific studies have reported that certain thiadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Example Findings | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 0.78–3.125 μg/mL | |
| Anti-inflammatory | Significant inhibition in paw edema | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies illustrate the biological efficacy of thiadiazole derivatives:
-
Case Study on Antimicrobial Activity :
- A derivative similar to the target compound was tested against multiple strains of bacteria and fungi, demonstrating potent antimicrobial effects with MIC values significantly lower than those of established antibiotics.
-
Case Study on Anti-inflammatory Activity :
- In a controlled trial involving animal models, a series of thiadiazole derivatives showed a marked reduction in inflammation markers compared to untreated controls.
-
Case Study on Anticancer Activity :
- In vitro studies revealed that certain thiadiazole compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
